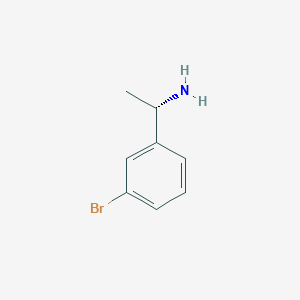

(S)-1-(3-bromophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433283 | |

| Record name | (S)-1-(3-bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139305-96-7 | |

| Record name | (S)-1-(3-bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a bromine-substituted phenyl ring, makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds. The bromo-substituent, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some physical properties may be reported for the racemic mixture or the corresponding R-enantiomer, and are provided here for reference.

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-1-(3-bromophenyl)ethanamine | [1] |

| CAS Number | 139305-96-7 | [2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [2][4] |

| Appearance | Colorless to orange liquid | [4] |

| Boiling Point | 96 °C at 4 mmHg 110 °C at 9 mmHg | [4][5] |

| Density | 1.33 g/cm³ | [4][5] |

| Melting Point | < -40 °C | [5] |

| Solubility | Immiscible with water. Soluble in most organic solvents. | [4] |

| Specific Optical Rotation ([α]D) | -23.501° (c=0.01 g/mL in CHCl₃) | [4] |

| pKa | 8.73 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton adjacent to the nitrogen would be a quartet at approximately δ 4.1 ppm. The methyl group protons would appear as a doublet around δ 1.4 ppm, coupled to the methine proton. The amine protons would likely be a broad singlet around δ 1.5-2.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon. The aromatic carbons would resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methine carbon (C-NH₂) would be expected around δ 50-55 ppm, and the methyl carbon would be in the range of δ 20-25 ppm. For the related 1-(4-bromophenyl)ethan-1-amine, carbamate and methylcarbonate derivatives show carbonyl peaks around 161-165 ppm[6].

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). C-H stretching vibrations from the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A prominent fragment would likely be the loss of a methyl group, resulting in a fragment ion at m/z 185/187.

Experimental Protocols

Synthesis: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime

A common route to chiral amines is the asymmetric reduction of a corresponding ketoxime. The following is a general protocol adapted from literature procedures for the synthesis of the analogous (R)-enantiomer[7].

Materials:

-

N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime)

-

Methanol

-

RuCl(p-cymene)[(S)-tol-BINAP]Cl or a similar chiral ruthenium catalyst

-

Hydrogen gas

-

Inert atmosphere (Nitrogen or Argon)

-

Autoclave

Procedure:

-

In a glass vial under an inert atmosphere, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent) and the chiral ruthenium catalyst (e.g., 5 mol%).

-

Add methanol as the solvent (approximately 70 volumes relative to the oxime).

-

Place the sealed vial into a parallel autoclave.

-

Pressurize the autoclave with hydrogen gas to 30 bar.

-

Heat the reaction mixture to 90 °C and maintain for 24 hours with stirring.

-

After the reaction is complete, cool the system to room temperature and carefully vent the hydrogen gas.

-

The resulting reaction mixture containing this compound can then be worked up and purified.

Workup and Purification:

-

Extraction: The reaction mixture is typically concentrated to remove methanol. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Vacuum Distillation: The crude amine can be purified by vacuum distillation to yield the pure product. Given its boiling point of 96 °C at 4 mmHg, a short-path distillation apparatus is recommended to minimize thermal decomposition.

Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess (ee).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Lux®)[8]

Typical Method:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol[9].

-

Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution[9][10].

-

Flow Rate: Typically 0.5 to 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).

Procedure:

-

Prepare a dilute solution of the amine in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis. The primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to form more complex molecules. The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

Substituted phenethylamines, as a class, are known to interact with various biological targets, particularly within the central nervous system. They often act as modulators of monoamine neurotransmitter systems, including those involving dopamine, norepinephrine, and serotonin. Halogenated phenethylamines have been studied for their potential psychoactive and stimulant properties, which are mediated by catecholaminergic mechanisms. The metabolism of phenethylamines typically involves monoamine oxidases (MAO-A and MAO-B) and aldehyde dehydrogenases.

While specific signaling pathways for this compound are not extensively documented, its structural similarity to known pharmacophores suggests its potential use in developing ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.

References

- 1. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 139305-96-7|this compound|BLD Pharm [bldpharm.com]

- 3. (S)-1-(3-溴苯基)乙胺 | 139305-96-7 [m.chemicalbook.com]

- 4. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine (CAS Number: 139305-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereogenic center and the presence of a bromine atom on the phenyl ring make it a versatile intermediate for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in drug development.

Physicochemical Properties

This compound is a liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 139305-96-7 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Boiling Point | 96 °C at 4 mmHg | [1] |

| Density | 1.33 g/mL | [1] |

| Optical Rotation | [α]²⁰/D -23.5° (c=0.01 g/mL in CHCl₃) | [1] |

| Storage Temperature | 2-8 °C, under inert gas | [1][2] |

Synthesis

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Reductive Amination

A common and effective method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. In this case, 3'-bromoacetophenone serves as the starting material. The general workflow for this transformation is depicted below.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Reductive Amination of 3'-Bromoacetophenone

This protocol is a representative procedure based on established methods for asymmetric reductive amination.

-

Step 1: Imine Formation. To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., toluene, methanol), a chiral amine source such as (S)-α-methylbenzylamine or a chiral catalyst and an ammonia source are added. The reaction mixture is stirred at room temperature, often with the removal of water, to drive the formation of the chiral imine intermediate.

-

Step 2: Stereoselective Reduction. The formed imine is then reduced in situ using a suitable reducing agent. For high stereoselectivity, reagents like sodium borohydride or catalytic hydrogenation with a chiral catalyst are employed. The choice of reducing agent and reaction conditions is critical to achieving high enantiomeric excess (ee) of the desired (S)-enantiomer.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield pure this compound.

Chiral Resolution of Racemic 1-(3-bromophenyl)ethanamine

An alternative approach is the resolution of a racemic mixture of 1-(3-bromophenyl)ethanamine. This method involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

References

Technical Guide: (S)-1-(3-bromophenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (S)-1-(3-bromophenyl)ethanamine, a chiral amine of significant interest in synthetic and medicinal chemistry. It details the molecule's physicochemical properties, outlines key experimental protocols for its synthesis and application, and illustrates relevant chemical workflows.

Introduction

This compound is a chiral primary amine that serves as a valuable building block in asymmetric synthesis. Chiral amines are integral to the structure of approximately 40% of all pharmaceuticals, making enantiomerically pure amines like this compound critical starting materials and intermediates in drug discovery and development. Its utility stems from its ability to introduce a specific stereocenter into a target molecule, which is crucial for achieving desired pharmacological activity and minimizing off-target effects. This guide summarizes its key properties and common experimental procedures relevant to its application.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2][3] |

| CAS Number | 139305-96-7 | [1] |

| Appearance | Liquid | |

| Boiling Point | 96 °C at 4 mmHg | |

| Density | 1.33 g/cm³ | |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |

Key Applications in Synthesis

This compound is primarily utilized in two key areas of organic synthesis:

-

Asymmetric Synthesis: It serves as a chiral precursor or intermediate for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). The amine functionality provides a reactive handle for a wide range of chemical transformations, while the stereocenter directs the formation of subsequent chiral centers.

-

Chiral Resolving Agent: Although less common for this specific molecule, chiral amines are widely used as resolving agents. They react with racemic carboxylic acids to form diastereomeric salts, which can be separated by crystallization due to their different physical properties, such as solubility.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research and development.

The following protocol describes a general method for the asymmetric reduction of an oxime precursor, adapted from a synthesis for the (R)-enantiomer. This method is a common strategy for producing chiral amines.

Objective: To synthesize this compound from N-[1-(3-bromophenyl)ethylidene]hydroxylamine.

Materials:

-

N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime precursor)

-

Chiral Ruthenium Catalyst (e.g., RuCl(Cymene)((R)-tol-Binap)Cl for the (S)-amine)

-

Methanol

-

Hydrogen Gas (H₂)

-

Isopropanol

-

Parallel Autoclave System

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine with 5 mol% of the chiral ruthenium catalyst.

-

Solvent Addition: Add methanol to the vial (approximately 70 volumes relative to the oxime).

-

Hydrogenation: Place the vial into a parallel autoclave. Pressurize the system to 30 bar with hydrogen gas.

-

Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours with stirring.

-

Cooling and Depressurization: After 24 hours, cool the system to 20 °C and carefully vent the hydrogen gas.

-

Work-up: Dilute the reaction mixture with isopropanol.

-

Analysis: Analyze the crude product using chiral HPLC to determine the yield and enantiomeric excess of this compound.

This protocol outlines the general steps for separating a racemic mixture of a carboxylic acid using a chiral amine like this compound.

Objective: To separate a racemic carboxylic acid into its individual enantiomers.

Materials:

-

Racemic carboxylic acid

-

This compound (resolving agent)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Filtration apparatus

-

Acid and Base solutions for recovery (e.g., HCl, NaOH)

Procedure:

-

Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of this compound. The two enantiomers of the acid will react with the single enantiomer of the amine to form a mixture of two diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The difference in solubility is the basis for the separation.

-

Isolation: Isolate the crystallized salt by filtration. The other diastereomer remains in the filtrate.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically pure carboxylic acid. The resolving agent can be recovered by subsequent basification and extraction.

-

Recovery from Filtrate: The other enantiomer of the carboxylic acid can be recovered from the filtrate by a similar process of acidification and extraction.

Workflow Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the asymmetric synthesis of this compound.

Caption: General workflow for chiral resolution using a chiral amine.

References

- 1. 139305-96-7|this compound|BLD Pharm [bldpharm.com]

- 2. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

(S)-1-(3-bromophenyl)ethanamine structure and stereochemistry

An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine

Introduction

This compound is a chiral amine that serves as a crucial building block in asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

This compound possesses a single stereocenter at the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. The "(S)" designation, from the Latin sinister, indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules. The bromine atom is substituted at the meta-position (position 3) of the phenyl ring.

Caption: 2D structure of this compound with stereochemistry.

The SMILES string for this molecule is C--INVALID-LINK--C1=CC=CC(Br)=C1.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 139305-96-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [3][4] |

| Molecular Weight | 200.08 g/mol | [2][3][5] |

| Appearance | Liquid | [3][6] |

| Density | 1.33 g/cm³ | [2][3] |

| Boiling Point | 96 °C at 4 mmHg | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

| InChI Key | LIBZHYLTOAGURM-LURJTMIESA-N | [3] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3-bromophenyl)ethanamine

A common route for synthesizing the racemic amine starts from 3'-bromoacetophenone. The ketone is first converted to an oxime, which is then reduced to the corresponding amine.

Caption: General workflow for the synthesis and resolution of this compound.

Experimental Protocol: Synthesis of 1-(3-bromophenyl)ethanone oxime

This protocol is adapted from a standard procedure for oxime formation from a ketone.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) and hydroxylamine hydrochloride (2.1 eq) in ethanol.

-

Base Addition: Add pyridine (1.85 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified further by recrystallization.

Experimental Protocol: Reduction to Racemic Amine

This protocol is based on the catalytic hydrogenation of an oxime.[8]

-

Catalyst and Reagents: In a high-pressure autoclave, charge the 1-(3-bromophenyl)ethanone oxime (1.0 eq), a suitable catalyst (e.g., a ruthenium-based catalyst like RuCl(Cymene)(S-tol-Binap)Cl, though an achiral catalyst would be used for the racemate), and a solvent such as methanol.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., to 30 bar).

-

Heating: Heat the reaction mixture (e.g., to 90 °C) and stir for 24 hours or until the reaction is complete as monitored by HPLC or GC.

-

Isolation: After cooling and venting the system, filter off the catalyst. Remove the solvent from the filtrate under reduced pressure to obtain the crude racemic 1-(3-bromophenyl)ethanamine.

Chiral Resolution

Classical resolution is a robust method for separating enantiomers.[9] This involves forming diastereomeric salts with a chiral resolving agent, separating the salts by crystallization, and then liberating the desired enantiomer.

Experimental Protocol: General Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(3-bromophenyl)ethanamine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent (e.g., 0.5 molar equivalents of L-(+)-tartaric acid) in the same solvent.

-

Crystallization: Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of the (S)-amine with the L-acid will have different solubility from the salt of the (R)-amine.

-

Separation: Collect the precipitated crystals by filtration. The enantiomeric enrichment of the amine in the salt can be checked by chiral HPLC.[9]

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated this compound with an organic solvent. Dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Characterization and Analysis

The identity, purity, and enantiomeric excess of this compound are confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome | Reference(s) |

| Chiral HPLC | Determination of enantiomeric excess (e.e.) | Two well-resolved peaks for the (R) and (S) enantiomers, allowing for quantification. | [8][10] |

| NMR Spectroscopy | Structural elucidation and purity assessment | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic and aliphatic protons and carbons. | |

| Optical Rotation | Confirmation of stereochemistry | A specific optical rotation value ([α]D) confirms the presence of a single enantiomer. For the related (S)-1-(3-bromophenyl)ethan-1-ol, a negative rotation is reported. | |

| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the mass of the compound (m/z ≈ 200/202 for Br isotopes). | [1] |

Analytical Workflow

Caption: Logical workflow for the analytical characterization of the final product.

Applications in Drug Development

This compound is primarily used as a chiral building block. Its amine functional group allows for the formation of amides, imines, and other derivatives, while the stereocenter directs the stereochemistry of subsequent transformations. The bromophenyl moiety is particularly useful as it provides a handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide variety of substituents, making this compound a versatile starting point for constructing libraries of complex chiral molecules for drug discovery screening.

References

- 1. 139305-96-7|this compound|BLD Pharm [bldpharm.com]

- 2. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 3. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C8H10BrN | CID 9952938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. onyxipca.com [onyxipca.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility Landscape of (S)-1-(3-bromophenyl)ethanamine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(3-bromophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its predicted solubility, detailed experimental protocols for precise measurement, and the underlying physicochemical principles governing its behavior in various organic media.

Introduction

This compound is a key chiral building block used in the synthesis of a wide range of biologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is paramount for efficient process development and reproducible experimental outcomes. This guide addresses the current knowledge gap in publicly available quantitative solubility data for this compound by providing a predictive framework and robust experimental methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 96°C at 4 mmHg | [4] |

| pKa (predicted) | ~9.5 (for the conjugate acid) | General amine chemistry |

The presence of a primary amine group allows for hydrogen bonding, while the bromophenyl ring introduces hydrophobicity and potential for π-π stacking interactions. The overall solubility will be a balance of these competing factors.

Predicted Solubility in Organic Solvents

In the absence of experimentally determined quantitative data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like" and the general solubility of aromatic amines.[5] Aromatic amines are generally soluble in a range of organic solvents.[6][7] The solubility is influenced by the polarity of the solvent and its ability to interact with the solute.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity of these solvents can effectively solvate the amine group. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the amine, promoting solubility.[4] |

| Non-polar Aromatic | Toluene, Benzene | Moderate to High | Favorable π-π interactions between the solvent and the bromophenyl ring.[5] |

| Ethers | Diethyl ether, THF | Moderate | Amines are generally soluble in ethers.[4] |

| Halogenated | Dichloromethane, Chloroform | High | Good general solvents for a wide range of organic compounds. |

| Non-polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and solvent limits miscibility. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is crucial.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[8] This method involves allowing a surplus of the compound to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to create a calibration curve. Analyze these standards using HPLC to establish a relationship between concentration and detector response.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

References

- 1. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 2. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 139305-96-7|this compound|BLD Pharm [bldpharm.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. isgs.org [isgs.org]

- 8. d-nb.info [d-nb.info]

Spectroscopic Analysis of (S)-1-(3-bromophenyl)ethanamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, publicly available, detailed experimental spectroscopic data (NMR, IR, and MS) for (S)-1-(3-bromophenyl)ethanamine could not be located. The following guide is a template that outlines the structure and content that would be included in a complete technical whitepaper. The data presented in the tables are representative examples based on typical values for similar structures and should not be considered as experimentally verified data for this compound.

Introduction

This compound is a chiral primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its stereochemistry and the presence of a bromine atom on the aromatic ring make it a key intermediate for the synthesis of various biologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.50 | s | - | 1H | Ar-H |

| ~7.35 | d | ~8.0 | 1H | Ar-H |

| ~7.20 | d | ~8.0 | 1H | Ar-H |

| ~7.15 | t | ~8.0 | 1H | Ar-H |

| ~4.15 | q | ~6.5 | 1H | CH-NH2 |

| ~1.60 | br s | - | 2H | NH2 |

| ~1.35 | d | ~6.5 | 3H | CH3 |

Table 2: 13C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | Ar-C (C-NH2) |

| ~131.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~122.0 | Ar-C-Br |

| ~121.0 | Ar-CH |

| ~50.0 | CH-NH2 |

| ~25.0 | CH3 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-3400 | Medium, Doublet | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| 1450-1580 | Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-N stretch |

| ~780 | Strong | C-Br stretch |

| 700-900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 201/199 | ~50/~50 | [M]+• (Molecular ion with 81Br/79Br) |

| 186/184 | ~100/~100 | [M-CH3]+ |

| 104 | ~40 | [C8H8]+• |

| 77 | ~30 | [C6H5]+ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

3.1.2. Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

1H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.

-

13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

3.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

3.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

3.3.2. Data Acquisition: Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis Precursors of (S)-3-bromo-alpha-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain (S)-3-bromo-alpha-methylbenzylamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. The document details the synthesis of its key precursor, 3-bromoacetophenone, and explores two primary strategies for achieving the desired (S)-enantiomer: enzymatic kinetic resolution of the racemic amine and asymmetric reductive amination using a chiral auxiliary. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis.

Synthesis of the Key Precursor: 3-Bromoacetophenone

The immediate and most crucial precursor for the synthesis of 3-bromo-alpha-methylbenzylamine is 3-bromoacetophenone. This aromatic ketone can be synthesized through several established methods, primarily via electrophilic aromatic substitution or Sandmeyer reaction.

Friedel-Crafts Acylation of Bromobenzene

A common and direct method for the synthesis of bromoacetophenones is the Friedel-Crafts acylation of bromobenzene. However, this method typically yields the para-isomer, p-bromoacetophenone, as the major product due to steric hindrance and electronic effects. Obtaining the meta-isomer in high yield through this route is challenging.

Bromination of Acetophenone

A more effective method for synthesizing 3-bromoacetophenone is the direct bromination of acetophenone in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The aluminum chloride complexes with the ketone, directing the electrophilic substitution to the meta position.

Experimental Protocol: Bromination of Acetophenone [1]

A detailed procedure for the bromination of acetophenone to yield 3-bromoacetophenone is described in Organic Syntheses. The reaction involves the slow addition of bromine to a well-stirred mixture of acetophenone and a molar excess of anhydrous aluminum chloride. The reaction mixture becomes a viscous mass that eventually melts upon further addition of the ketone. After the addition of bromine, the mixture is heated to drive the reaction to completion. The product is then isolated by pouring the reaction mixture into a mixture of ice and hydrochloric acid, followed by extraction with ether. The crude product is purified by distillation under reduced pressure.

| Reagent/Parameter | Quantity/Value |

| Acetophenone | 0.67 mole |

| Anhydrous Aluminum Chloride | 1.62–1.68 moles |

| Bromine | 0.80 mole |

| Reaction Temperature | Up to 180°C during ketone addition, then 80-85°C |

| Reaction Time | 1 hour at 80-85°C after bromine addition |

| Yield | 70–75% |

| Boiling Point of Product | 75–76°C at 0.5 mm Hg |

Sandmeyer Reaction of 3-Aminoacetophenone

An alternative route to 3-bromoacetophenone involves the Sandmeyer reaction, starting from 3-aminoacetophenone. This method provides a regioselective synthesis of the desired meta-isomer. The process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Enantioselective Synthesis of (S)-3-bromo-alpha-methylbenzylamine

Starting from the key precursor, 3-bromoacetophenone, the synthesis of the enantiomerically pure (S)-3-bromo-alpha-methylbenzylamine can be achieved through several asymmetric synthesis strategies. This guide will focus on two prominent methods: enzymatic kinetic resolution and the use of a chiral auxiliary.

Enzymatic Kinetic Resolution of Racemic 3-bromo-alpha-methylbenzylamine

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (S)-3-bromo-alpha-methylbenzylamine, a racemic mixture of the amine is first synthesized, and then an enzyme is used to selectively acylate the (R)-enantiomer.

Step 1: Synthesis of Racemic 3-bromo-alpha-methylbenzylamine

Racemic 3-bromo-alpha-methylbenzylamine can be prepared from 3-bromoacetophenone via non-enantioselective reductive amination.

Step 2: Lipase-Catalyzed Kinetic Resolution

A common and effective method for the kinetic resolution of chiral amines is the use of lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435). The lipase catalyzes the acylation of the (R)-enantiomer in the presence of an acyl donor, leaving the desired (S)-enantiomer unreacted.

General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [2]

The following is a general protocol that can be adapted for the kinetic resolution of racemic 3-bromo-alpha-methylbenzylamine, based on established procedures for similar amines like (±)-1-phenylethylamine.

| Reagent/Parameter | General Guideline |

| Racemic 3-bromo-alpha-methylbenzylamine | 0.5 mmol |

| Immobilized Candida antarctica lipase B | 20 mg |

| Acyl Donor (e.g., Diisopropyl malonate) | 0.5 mmol |

| Solvent (e.g., Methyl tert-butyl ether) | 200 µL |

| Temperature | 40°C |

| Reaction Time | Monitored until ~50% conversion (typically 1-4 hours) |

The reaction progress is monitored by chiral GC or HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off. The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. These can be separated by standard techniques such as column chromatography or acid-base extraction to yield the enantiomerically pure (S)-3-bromo-alpha-methylbenzylamine.

Asymmetric Reductive Amination using a Chiral Auxiliary

Another robust method for asymmetric synthesis is the use of a chiral auxiliary. In this approach, 3-bromoacetophenone is reacted with a chiral amine, such as (S)-α-methylbenzylamine, to form a mixture of diastereomeric imines. These imines are then reduced to the corresponding diastereomeric amines. The diastereomers can be separated by chromatography or crystallization, and subsequent removal of the chiral auxiliary yields the desired enantiomerically pure product.

General Experimental Protocol: Asymmetric Reductive Amination with a Chiral Auxiliary [3]

This two-step procedure provides a pathway to optically active primary amines.

Step 1: Diastereoselective Reductive Amination

| Reagent/Parameter | General Guideline |

| 3-Bromoacetophenone | 1 equivalent |

| (S)-α-methylbenzylamine (Chiral Auxiliary) | 1 equivalent |

| Lewis Acid (e.g., Ti(O-i-Pr)4) | Catalytic amount |

| Hydrogenation Catalyst (e.g., Raney-Ni, Pt/C) | Catalytic amount |

| Hydrogen Pressure | 4–8 bar |

| Solvent | Varies (e.g., alcohols, ethers) |

| Temperature | Varies (optimized for substrate) |

| Reaction Time | 6–20 hours |

This step produces a mixture of diastereomeric secondary amines. The diastereomers are then separated.

Step 2: Hydrogenolysis to Remove Chiral Auxiliary

The separated diastereomer is subjected to hydrogenolysis to cleave the bond to the chiral auxiliary, yielding the desired (S)-3-bromo-alpha-methylbenzylamine. This is typically achieved using a palladium-based catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathways described in this guide.

Conclusion

This technical guide has outlined the primary synthetic routes for obtaining the precursors to (S)-3-bromo-alpha-methylbenzylamine, with a focus on the synthesis of 3-bromoacetophenone and subsequent enantioselective transformations. Both enzymatic kinetic resolution and the use of a chiral auxiliary represent viable and effective strategies for achieving the desired (S)-enantiomer. The choice of method will depend on factors such as substrate availability, cost of reagents and catalysts, and the desired scale of the synthesis. The provided experimental outlines and workflow diagrams serve as a foundational resource for the development of detailed synthetic procedures for this important chiral building block. It is recommended that researchers further optimize the presented general protocols for their specific laboratory conditions and purity requirements.

References

The Pivotal Role of (S)-1-(3-bromophenyl)ethanamine in Modern Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3-bromophenyl)ethanamine has emerged as a critical chiral building block in asymmetric synthesis, enabling the stereoselective construction of complex molecules with significant applications in medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for the synthesis of enantiomerically pure compounds, particularly in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the role of this compound in chiral synthesis, focusing on its application as a chiral auxiliary and a precursor for chiral ligands. We present detailed experimental protocols, quantitative data from key reactions, and logical workflow diagrams to illustrate its practical utility.

Core Applications in Chiral Synthesis

This compound serves two primary roles in the field of asymmetric synthesis:

-

Chiral Auxiliary: When temporarily incorporated into a prochiral substrate, the stereogenic center of this compound directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved from the product, having imparted its chirality. This strategy is widely used to control the formation of new stereocenters with high diastereoselectivity.

-

Precursor for Chiral Ligands: The amine functionality of this compound provides a reactive handle for the construction of more complex chiral ligands. These ligands, when coordinated to a metal center, can catalyze a wide range of enantioselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Diastereoselective Synthesis of β-Amino Acids: A Case Study

One of the notable applications of this compound is its use as a chiral auxiliary in the diastereoselective synthesis of β-amino acids. These motifs are crucial components of many biologically active molecules, including peptides and pharmaceuticals.

A key transformation involves the diastereoselective alkylation of an enolate derived from an amide of β-alanine and this compound. The bulky bromophenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

Experimental Protocol: Diastereoselective Alkylation

The following protocol details the synthesis and alkylation of a chiral amide derived from β-alanine and this compound to produce a precursor to an enantiomerically enriched β-amino acid.

Step 1: Synthesis of N-((S)-1-(3-bromophenyl)ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

-

Reagents:

-

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in DCM are added EDC, HOBt, and DIPEA.

-

The mixture is stirred at room temperature for 15 minutes.

-

This compound is added, and the reaction is stirred for an additional 12 hours.

-

The reaction mixture is washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

-

Step 2: Diastereoselective Alkylation

-

Reagents:

-

N-((S)-1-(3-bromophenyl)ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of the chiral amide in anhydrous THF is cooled to -78 °C.

-

A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

-

The alkyl halide is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.

-

The product is purified by flash chromatography.

-

Quantitative Data for Diastereoselective Alkylation

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl Iodide | N-((S)-1-(3-bromophenyl)ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanamide | 85 | 95:5 |

| Benzyl Bromide | N-((S)-1-(3-bromophenyl)ethyl)-2-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | 82 | 93:7 |

| Ethyl Iodide | N-((S)-1-(3-bromophenyl)ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-ethylpropanamide | 88 | 96:4 |

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis of the chiral auxiliary and its application in the diastereoselective synthesis of a β-amino acid precursor.

Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of novel chiral ligands. The amine group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties. The resulting ligands can then be employed in a variety of metal-catalyzed asymmetric transformations.

For instance, reaction of this compound with 2-(diphenylphosphino)benzoic acid, followed by reduction, can yield a chiral aminophosphine ligand. Such ligands have shown promise in asymmetric hydrogenation and cross-coupling reactions, affording products with high enantiomeric excess.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its successful application as both a chiral auxiliary and a precursor to chiral ligands underscores its importance in the stereoselective synthesis of complex and valuable molecules. The detailed protocols and data presented in this guide provide a practical framework for researchers and drug development professionals to leverage the capabilities of this essential chiral building block in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the role of this compound in enabling innovative and efficient chiral syntheses is set to expand even further.

The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Phenylethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylethylamine scaffold represents a fundamental structural motif in medicinal chemistry, underpinning the architecture of numerous endogenous neurotransmitters and a vast array of synthetic drugs. The introduction of a chiral center, most commonly at the alpha-carbon of the ethylamine side chain, imparts profound stereoselectivity to the molecule's biological activity. This guide provides a comprehensive overview of the discovery, history, and seminal experimental work that established the critical role of chirality in the phenylethylamine family. We will delve into the foundational methods of chiral resolution, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.

Early Discovery and the Dawn of Stereochemistry

Phenylethylamine was first isolated in the late 19th century, with its presence identified in various natural sources, including decomposing organic matter.[1] However, the profound significance of its chiral derivatives in pharmacology did not become apparent until the pioneering work of scientists like Arthur Cushny in the early 20th century. Cushny's investigations into the differential physiological effects of optical isomers of alkaloids, such as hyoscyamine and atropine, laid the groundwork for understanding that enantiomers could possess markedly different biological activities.[2][3] This principle proved to be of paramount importance for the development of chiral phenylethylamine-based drugs.

Resolution of Racemic Phenylethylamines: The Gateway to Enantiopure Compounds

The separation of racemic mixtures of phenylethylamines into their constituent enantiomers was a critical step in understanding their stereoselective interactions with biological systems. The classical method of diastereomeric salt formation, particularly with chiral acids like tartaric acid, remains a cornerstone of chiral chemistry.[4][5]

Classical Resolution via Diastereomeric Salt Formation

The most well-established method for resolving racemic 1-phenylethylamine involves the use of a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts with differing solubilities.[4][5] This difference in a physical property allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic (±)-1-Phenylethylamine with (+)-Tartaric Acid [4][5]

Materials:

-

Racemic (±)-1-phenylethylamine

-

(+)-Tartaric acid (L-(+)-tartaric acid)

-

Methanol

-

50% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter flask)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.[5]

-

Once dissolved, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the warm solution over approximately one minute.[5] An exothermic reaction will occur.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (S)-(-)-1-phenylethylammonium (+)-tartrate.

-

Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Liberation of the Free Amine: Transfer the crystalline salt to a separatory funnel containing 25 mL of water. Add 4 mL of 50% aqueous NaOH solution to basify the mixture, which will liberate the free (S)-(-)-1-phenylethylamine.

-

Extraction: Extract the aqueous solution with three 20-mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

Characterization: Determine the optical purity of the resolved amine using polarimetry or chiral chromatography.

Enzymatic Resolution

In addition to classical chemical methods, enzymatic kinetic resolution has emerged as a powerful technique for obtaining enantiopure phenylethylamines.[6][7][8] This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine [6]

Materials:

-

Racemic (±)-1-phenylethylamine

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., isopropyl acetate)[8]

-

Organic solvent (e.g., toluene)[8]

-

Shaker incubator

-

Filtration apparatus

-

Analytical instrumentation for monitoring conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

-

Reaction Setup: In a sealed vial, combine (±)-1-phenylethylamine (e.g., 200 mmol·L⁻¹) and isopropyl acetate (e.g., at a 1:0.6 molar ratio of amine to ester) in toluene.[8]

-

Add the immobilized lipase (e.g., 4 mg·mL⁻¹).[8]

-

Incubation: Place the vial in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).[8]

-

Monitoring the Reaction: Periodically withdraw small aliquots from the reaction mixture and analyze them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

-

Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separation: The resulting mixture of the unreacted (S)-amine and the formed (R)-amide can be separated by column chromatography or by acid-base extraction.

-

Characterization: Determine the yield and enantiomeric excess of the isolated amine.

Quantitative Data on Chiral Phenylethylamines

The physical and pharmacological properties of phenylethylamine enantiomers often exhibit significant differences. The following tables summarize key quantitative data for the enantiomers of 1-phenylethylamine and related compounds.

Table 1: Physicochemical Properties of 1-Phenylethylamine Enantiomers

| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine | Racemic (±)-1-Phenylethylamine | Reference(s) |

| CAS Number | 3886-69-9 | 2627-86-3 | 618-36-0 | [9] |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N | [9][10] |

| Molecular Weight | 121.18 g/mol | 121.18 g/mol | 121.18 g/mol | [10][11] |

| Boiling Point | 187-189 °C | 187 °C | 188.5 °C | [9][10][12] |

| Density | 0.952 g/mL at 20 °C | 0.94 g/mL | 0.9535 g/mL at 20 °C | [9][10][12] |

| Refractive Index (n20/D) | 1.526 | - | 1.533 | [10] |

| Specific Rotation [α] | +39° to +40° (neat) | -34.668° (sample specific) | 0° | [10][13][14] |

Table 2: Pharmacological Data of Phenylethylamine Derivatives at the Dopamine Transporter (DAT)

| Compound | DAT Binding Affinity (Ki, nM) | DA Uptake Inhibition (IC₅₀, nM) | Reference(s) |

| Dopamine | ~4300 | 430 | [15] |

| β-Phenylethylamine | ~3000 | ~3000 | [15] |

| (+)-Amphetamine | 120 | 40 | [15] |

| (-)-Amphetamine | 430 | 150 | [15] |

Biological Significance: Signaling Pathways

Chiral phenylethylamines exert their biological effects by interacting with various components of the central and peripheral nervous systems, most notably the adrenergic and dopaminergic systems.[15] The stereochemistry of these molecules is often a critical determinant of their affinity and efficacy at specific receptors and transporters.

Adrenergic Receptor Signaling

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. Phenylethylamine derivatives can act as agonists or antagonists at these receptors in a stereoselective manner. For instance, the pharmacological activity of many sympathomimetic amines resides predominantly in the (R)-enantiomer.[16]

Dopamine Transporter Interaction

The dopamine transporter (DAT) is a crucial regulator of dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft.[15][17] Many phenylethylamine derivatives, including amphetamine, are known to interact with DAT, often leading to an increase in extracellular dopamine levels. This interaction is stereoselective, with the (+)-enantiomer of amphetamine being significantly more potent than the (-)-enantiomer at inhibiting dopamine uptake.[15]

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solved Calculate the specific rotation of | Chegg.com [chegg.com]

- 3. Cushny and Peebles, optical isomers and the birth of modern statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 10. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 11. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-(+)-1-Phenylethylamine | 3886-69-9 | TCI AMERICA [tcichemicals.com]

- 14. Resolution of a-Phenylethylamine Lab Question I | Chegg.com [chegg.com]

- 15. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccjm.org [ccjm.org]

- 17. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

A Technical Guide to Commercial Sourcing of Enantiopure (S)-1-(3-bromophenyl)ethanamine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for enantiopure (S)-1-(3-bromophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. This document outlines key commercial suppliers, available product specifications, and essential experimental protocols for the synthesis and quality control of this critical building block.

Commercial Availability and Supplier Specifications

A survey of prominent chemical suppliers reveals that this compound is readily available for research and development purposes. The compound is typically offered as the free base or as a hydrochloride salt. Key quality attributes, such as chemical purity and enantiomeric excess, can vary between suppliers. Below is a summary of offerings from several recognized vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Enantiomeric Excess (e.e.) |

| Apollo Scientific | (1S)-1-(3-Bromophenyl)ethanamine | 139305-96-7 | C₈H₁₀BrN | 200.08 | 97% | Not specified |

| BLDpharm | This compound | 139305-96-7 | C₈H₁₀BrN | 200.08 | Not specified | Not specified |

| BLDpharm | This compound hydrochloride | 2172274-44-9 | C₈H₁₁BrClN | 236.54 | Not specified | Not specified |

| Fisher Scientific | (S)-1-(3-Bromophenyl)ethylamine, ChiPros™ | 139305-96-7 | C₈H₁₀BrN | 200.08 | 99% | 98+% |

| Sigma-Aldrich | (S)-1-(3-bromophenyl)ethan-1-amine | 139305-96-7 | C₈H₁₀BrN | 200.08 | 95% | Not specified |

Experimental Protocols

Asymmetric Synthesis of this compound

While specific proprietary synthesis methods are not disclosed by commercial suppliers, a common and effective method for the asymmetric synthesis of chiral amines is the reduction of a corresponding ketimine or oxime using a chiral catalyst. A representative procedure, adapted from the synthesis of the analogous (R)-enantiomer, is outlined below. This method involves the asymmetric hydrogenation of an N-sulfinylimine, a robust and widely used strategy for the synthesis of chiral amines.[1]

Step 1: Formation of the N-tert-Butanesulfinylimine

To a solution of 3'-bromoacetophenone (1.0 eq) in an appropriate solvent such as THF or toluene is added (R)-(+)-2-methyl-2-propanesulfinamide (1.0-1.2 eq) and a Lewis acid catalyst, typically Ti(OEt)₄ (1.5-2.0 eq). The reaction mixture is heated to reflux for several hours until the formation of the corresponding N-sulfinylimine is complete, as monitored by TLC or LC-MS.

Step 2: Diastereoselective Reduction

The crude N-sulfinylimine is then subjected to diastereoselective reduction. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a solvent like methanol or ethanol at a reduced temperature (e.g., -40 °C to 0 °C). The stereochemical outcome is directed by the chiral sulfinyl group.

Step 3: Hydrolysis of the Sulfinamide

The resulting sulfinamide is hydrolyzed by treatment with a strong acid, such as hydrochloric acid, in a protic solvent like methanol or dioxane. This step cleaves the N-S bond to afford the desired this compound, typically as its hydrochloride salt.

Purification: The final product is purified by standard laboratory techniques, such as recrystallization or column chromatography, to achieve high chemical and enantiomeric purity.

Quality Control: Determination of Enantiomeric Excess by Chiral HPLC

The most critical quality control parameter for an enantiopure compound is its enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this determination.[2][3][4] While a specific validated method for this compound is not publicly available from all suppliers, a general method development strategy can be employed. A method for the closely related 1-(4-bromophenyl)-ethylamine has been reported and can serve as a starting point.[5][6]

General Chiral HPLC Method Development Protocol:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), are often effective for the separation of chiral amines.[4] Crown ether-based columns, like Chirosil RCA(+), have also been shown to be effective for similar aromatic amines.[5][6]

-

Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is varied to optimize the separation. For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

-

Method Optimization: Key parameters to optimize include:

-

Mobile Phase Composition: Fine-tuning the ratio of the non-polar and polar components.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Can influence selectivity and resolution.

-

Detection Wavelength: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 210 nm or 254 nm).

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Logical Workflow and Decision Making

The process of selecting a suitable commercial supplier and ensuring the quality of this compound for research and development involves a structured workflow and a clear decision-making process.

Caption: A typical workflow for procuring and verifying a chiral chemical.

The selection of a supplier is a critical step that should be based on a comprehensive evaluation of several factors. The following diagram illustrates a decision-making process for supplier selection.

Caption: Decision-making process for selecting a suitable supplier.

References

Methodological & Application

Asymmetric Synthesis Utilizing (S)-1-(3-bromophenyl)ethanamine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-1-(3-bromophenyl)ethanamine as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary is particularly valuable for the stereoselective synthesis of chiral carboxylic acids and their derivatives, which are crucial intermediates in drug discovery and development. The presence of the bromine atom on the phenyl ring offers opportunities for further functionalization, such as cross-coupling reactions, enhancing its utility in the synthesis of complex molecules.

The core principle of this methodology lies in the temporary attachment of the chiral auxiliary to a prochiral substrate to form a diastereomeric intermediate. The steric hindrance provided by the auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

I. General Workflow

The overall experimental workflow for a typical asymmetric alkylation using this compound as a chiral auxiliary can be summarized in three key steps:

-

Formation of the Chiral N-Acyl Amide: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative.

-

Diastereoselective Alkylation: A new stereocenter is created under the stereodirecting influence of the chiral auxiliary.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed to yield the enantiomerically enriched product.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

II. Experimental Protocols

The following protocols are based on established methodologies for structurally similar chiral auxiliaries, such as (S)-1-phenylethanamine, and should be optimized for specific substrates.

Protocol 1: Synthesis of Chiral N-Acyl Amide

This protocol describes the coupling of a carboxylic acid with this compound to form the corresponding chiral N-acyl amide.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-